molecular formula C16H14ClN3O B12624611 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine CAS No. 918898-07-4

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine

Cat. No.: B12624611
CAS No.: 918898-07-4
M. Wt: 299.75 g/mol
InChI Key: HTEFMWIZWLMCOP-UHFFFAOYSA-N
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Description

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core substituted with chloro, ethoxy, methyl, and phenyl groups. It has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyridopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

918898-07-4

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

7-chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C16H14ClN3O/c1-3-21-16-14-12(18-10(2)19-16)9-13(17)20-15(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

HTEFMWIZWLMCOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC(=NC(=C21)C3=CC=CC=C3)Cl)C

Origin of Product

United States

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